molecular formula C12H11F3N2O4 B8378884 4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine

4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine

Cat. No. B8378884
M. Wt: 304.22 g/mol
InChI Key: YSARHNFXTXWARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine is a useful research compound. Its molecular formula is C12H11F3N2O4 and its molecular weight is 304.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

morpholin-4-yl-[3-nitro-5-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C12H11F3N2O4/c13-12(14,15)9-5-8(6-10(7-9)17(19)20)11(18)16-1-3-21-4-2-16/h5-7H,1-4H2

InChI Key

YSARHNFXTXWARH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a round bottomed flask, 3-nitro-5-trifluoromethylbenzoic acid (5.0 g, 21.3 mmoles) was dissolved in 40 mL of dry DMF, to this solution was added hydoxybenzotriazole (5.8 g, 42.5 mmoles) and EDCI (8.2 g, 42.5 mmoles) and the solution stirred for 1 hour at room temperature. At the end of this time morpholine (2.2 g. 25.5 mmoles) was added and the reaction stirred overnight. The solution was then concentrated to dryness, and partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined extracts dried with magnesium sulfate, filtered and concentrated. Chromatography with silica gel and eluting with a ethyl acetate/hexane gradient of 0-35% over 80 minutes gave morpholin-4-yl-(3-nitro-5-trifluoromethyl-phenyl)-methanone (1.8 g). 1H NMR (300 MHz, DMSO-d6) δ 8.6 (d, 2H), 8.3 (s, 1H), 3.8-3.6 (bm, 4H), 3.56 (b, 2H), 3.33 (bs, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
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5.8 g
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reactant
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8.2 g
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reactant
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2.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 3-nitro-5-trifluoromethyl-benzoic acid (2.9 g, 12.6 mmol) and 1-hydroxy-7-azabenzotriazole (25 mL of 0.5 M solution in DMF) in THF. Add 1,3-dicyclohexylcarbodiimide (2.6 g, 12.6 mmol) and morpholine (1 g, 11 mmol). Stir the mixture for 48-72 hours at room temperature. Dilute the resulting suspension with DCM and quench with saturated aqueous ammonium chloride. Wash the organic layer further by aqueous saturated sodium chloride and water, dry (MgSO4) and concentrate to a yellow-white residue. Purify by silica gel column chromatography, with a gradient from 100% hexane to 50% hexane in ethyl acetate, yielding the title compound as 2.5 g white solid (75% yield). LCMS (ES), m/z 305 (M+1).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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2.6 g
Type
reactant
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Quantity
1 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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